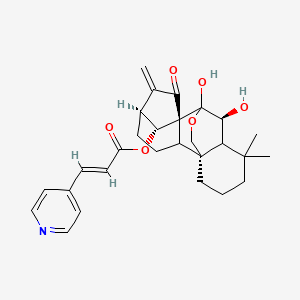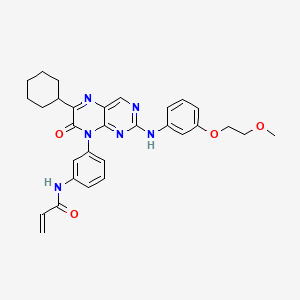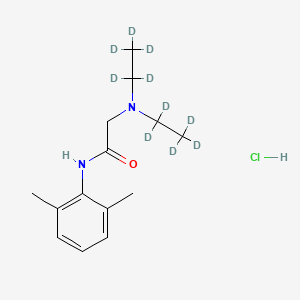![molecular formula C8H10NO6P B12422853 [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is a stable isotope-labeled compound, specifically a deuterated form of pyridoxal phosphate. Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions. This compound is used in scientific research to study enzyme mechanisms and metabolic pathways due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate involves the deuteration of pyridoxal phosphate. The process typically includes the following steps:
Deuteration of Pyridoxal: Pyridoxal is reacted with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated pyridoxal is then phosphorylated using phosphoric acid or a phosphorylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of pyridoxal are deuterated using D2O in specialized reactors.
Phosphorylation: The deuterated pyridoxal is phosphorylated in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate is widely used in scientific research due to its isotopic labeling. Applications include:
Comparison with Similar Compounds
Similar Compounds
Pyridoxal phosphate: The non-deuterated form of the compound.
Pyridoxamine phosphate: Another active form of vitamin B6.
Uniqueness
The uniqueness of [4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate lies in its isotopic labeling. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C8H10NO6P |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
InChI Key |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)











